molecular formula C17H17FN2O2 B267340 2-fluoro-N-{3-[(propylamino)carbonyl]phenyl}benzamide

2-fluoro-N-{3-[(propylamino)carbonyl]phenyl}benzamide

Katalognummer B267340
Molekulargewicht: 300.33 g/mol
InChI-Schlüssel: OOXZFNXUHHRSNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-fluoro-N-{3-[(propylamino)carbonyl]phenyl}benzamide, also known as BAY 73-6691, is a potent and selective inhibitor of soluble guanylate cyclase (sGC). It is a small molecule drug that has shown potential in the treatment of various diseases, including pulmonary hypertension, heart failure, and sickle cell disease.

Wirkmechanismus

2-fluoro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 73-6691 works by inhibiting the activity of sGC, an enzyme that produces cyclic guanosine monophosphate (cGMP) in response to nitric oxide (NO) stimulation. By inhibiting sGC, 2-fluoro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 73-6691 reduces the production of cGMP, which leads to vasodilation and improved blood flow in the pulmonary and systemic circulations.
Biochemical and Physiological Effects:
2-fluoro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 73-6691 has been shown to have several biochemical and physiological effects. It improves cardiac function by reducing pulmonary vascular resistance and increasing cardiac output. It also improves oxygenation and reduces the incidence of vaso-occlusive crises in sickle cell disease. Additionally, 2-fluoro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 73-6691 has been shown to have anti-inflammatory effects, which may contribute to its therapeutic benefits.

Vorteile Und Einschränkungen Für Laborexperimente

2-fluoro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 73-6691 has several advantages for lab experiments. It is a small molecule drug that is easy to synthesize and can be administered orally or intravenously. It also has a well-defined mechanism of action and has been extensively studied in preclinical models. However, 2-fluoro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 73-6691 has some limitations for lab experiments. It has a short half-life, which may limit its effectiveness in some applications. Additionally, it has not been extensively studied in clinical trials, and its long-term safety and efficacy are not yet fully understood.

Zukünftige Richtungen

There are several future directions for the study of 2-fluoro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 73-6691. One area of research is the optimization of its pharmacokinetic properties to improve its effectiveness in clinical settings. Another area of research is the development of novel sGC inhibitors with improved selectivity and efficacy. Additionally, further studies are needed to fully understand the long-term safety and efficacy of 2-fluoro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 73-6691 in humans.

Synthesemethoden

The synthesis of 2-fluoro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 73-6691 involves several steps, including the reaction of 2-fluorobenzaldehyde with 3-aminobenzoic acid, followed by the reaction of the resulting intermediate with propyl isocyanate. The final step involves the reaction of the resulting intermediate with 4-chlorobenzoyl chloride to yield 2-fluoro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 73-6691.

Wissenschaftliche Forschungsanwendungen

2-fluoro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 73-6691 has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of pulmonary hypertension, heart failure, and sickle cell disease. In preclinical studies, 2-fluoro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 73-6691 has been shown to improve cardiac function and reduce pulmonary vascular resistance in animal models of heart failure and pulmonary hypertension.

Eigenschaften

Produktname

2-fluoro-N-{3-[(propylamino)carbonyl]phenyl}benzamide

Molekularformel

C17H17FN2O2

Molekulargewicht

300.33 g/mol

IUPAC-Name

2-fluoro-N-[3-(propylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C17H17FN2O2/c1-2-10-19-16(21)12-6-5-7-13(11-12)20-17(22)14-8-3-4-9-15(14)18/h3-9,11H,2,10H2,1H3,(H,19,21)(H,20,22)

InChI-Schlüssel

OOXZFNXUHHRSNJ-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2F

Kanonische SMILES

CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.